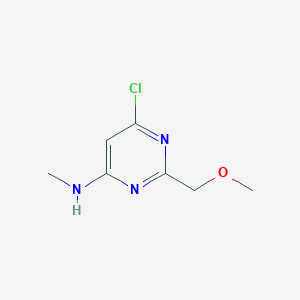![molecular formula C11H10F3NO2 B2456816 N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide CAS No. 2411287-98-2](/img/structure/B2456816.png)
N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide is a chemical compound with the molecular formula C12H9F3N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane (epoxide) ring and a carboxamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyl-propenamide.
Oxidation: The starting material is dissolved in 96% formic acid. Hydrogen peroxide (37%) is slowly added to the solution, and the mixture is stirred at 40°C for 2 hours.
Product Isolation: The reaction mixture is then separated using dichloromethane, bicarbonate, and sodium sulfate.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized for efficiency, yield, and purity, often involving automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form more complex derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethyl group and the oxirane ring can participate in substitution reactions, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in formic acid is commonly used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, which can be used as intermediates in the synthesis of more complex compounds.
科学的研究の応用
N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying the effects of trifluoromethyl groups on biological systems.
Medicine: It is involved in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.
類似化合物との比較
Similar Compounds
N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyl-2-oxiranecarboxamide: A similar compound used as an intermediate in pharmaceutical synthesis.
N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide epoxide: Another related compound with similar applications in drug development.
Uniqueness
N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxirane ring provides reactivity towards nucleophiles, making it a valuable intermediate in various synthetic processes.
特性
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)5-15-10(16)9-6-17-9/h1-4,9H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLNMJSIHPOLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2456738.png)

![Ethyl 4-oxo-3-phenyl-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456743.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/new.no-structure.jpg)
![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine](/img/structure/B2456749.png)
![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2456751.png)
![1-(2,6-difluorobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2456752.png)


![[2-Oxo-2-(4-phenoxyanilino)ethyl] 4-formylbenzoate](/img/structure/B2456756.png)
